molecular formula C16H21IN4 B1591506 Mdepap CAS No. 74920-80-2

Mdepap

Cat. No.: B1591506
CAS No.: 74920-80-2
M. Wt: 396.27 g/mol
InChI Key: FBXMWVQMHYGKQY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MDEPAP typically involves the reaction of 4-diethylaminobenzene diazonium salt with 1-methylpyridinium iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of raw materials, reaction monitoring, and purification steps to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

MDEPAP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Mechanism of Action

The mechanism of action of MDEPAP involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and conditions under which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its versatility and wide range of applications in various scientific fields. Its unique properties, such as its ability to act as a catalyst and its crystal microbalance properties, make it an essential tool for researchers and professionals .

Properties

IUPAC Name

N,N-diethyl-4-[(1-methylpyridin-1-ium-4-yl)diazenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N4.HI/c1-4-20(5-2)16-8-6-14(7-9-16)17-18-15-10-12-19(3)13-11-15;/h6-13H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXMWVQMHYGKQY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559460
Record name 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74920-80-2
Record name 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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